molecular formula C27H31N5O2 B2955255 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide CAS No. 1113118-24-3

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide

Cat. No.: B2955255
CAS No.: 1113118-24-3
M. Wt: 457.578
InChI Key: JUKAUAJTTCLKPM-UHFFFAOYSA-N
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Description

1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide is a complex chemical compound with a multifaceted structure. Its unique configuration presents various potentials in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide generally involves multiple steps, including the preparation of benzofuro[3,2-d]pyrimidine, followed by functionalization to introduce the piperidine carboxamide moiety. Reactions often involve coupling agents, solvents such as dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods: : In an industrial setting, the process may involve optimization of reaction conditions, such as temperature and pressure, to increase yield and purity. Continuous flow reactors might be used to scale up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: : 1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide can undergo various types of chemical reactions:

  • Oxidation: : This compound can be oxidized in the presence of strong oxidizing agents like potassium permanganate.

  • Reduction: : It can be reduced using reagents such as lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Nucleophiles like amines, electrophiles such as alkyl halides.

Major Products Formed: : The products vary depending on the reaction type, but they often include modified derivatives of the original compound, such as different substituted benzofuro[3,2-d]pyrimidines.

Scientific Research Applications

Chemistry: : In chemistry, 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide is studied for its complex structure and reactivity, which can provide insights into synthetic methodologies and reaction mechanisms.

Biology and Medicine: : The compound may show potential as a therapeutic agent due to its ability to interact with biological targets. It is often investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.

Industry: : Industrially, it can be a precursor or intermediate in the synthesis of other valuable chemicals and materials. Its properties may also be leveraged in the development of new materials with specialized functions.

Mechanism of Action

The compound's mechanism of action often involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter the activity of these targets, leading to various biological effects. Pathways influenced by 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuro[3,2-d]pyrimidine derivatives

  • Piperidine carboxamide derivatives

  • Phenylamino propyl derivatives

Uniqueness: : What sets 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide apart is its specific combination of functional groups and the resulting spatial configuration. This unique structure provides it with specific reactivity and interaction profiles not shared by simpler or more common compounds.

This compound continues to captivate researchers with its intriguing properties and potential applications across various fields. Happy to dive deeper into any specific aspect!

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-2-31(21-11-4-3-5-12-21)17-9-15-28-27(33)20-10-8-16-32(18-20)26-25-24(29-19-30-26)22-13-6-7-14-23(22)34-25/h3-7,11-14,19-20H,2,8-10,15-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKAUAJTTCLKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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